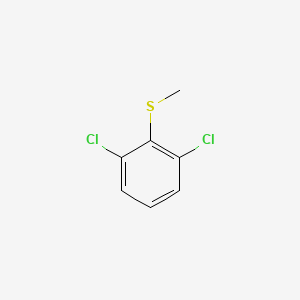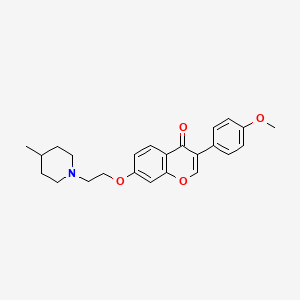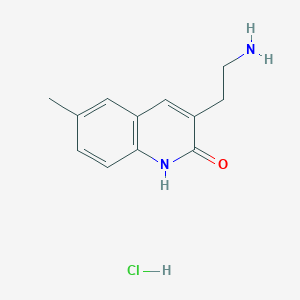
3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride” seems to be a derivative of tryptamine . Tryptamine is a monoamine alkaloid that plays a role in various biological functions. It’s an organic chemical of the catecholamine and phenethylamine families .
Synthesis Analysis
While specific synthesis methods for “3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride” were not found, tryptamine derivatives can be synthesized from tryptamine itself . For instance, tryptamine can be used as a reactant for the preparation of various derivatives such as inhibitors against hepatitis B virus, potential antitumor agents, and new antimalarial agents .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research on compounds structurally related to 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride has indicated significant antibacterial and antifungal activities. For instance, the synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles demonstrated potent antimicrobial properties. The presence of electron-withdrawing groups and –OH groups in specific positions enhanced these activities, with compounds showing high efficacy against microbial strains (Desai, Harsorab, & Mehtaa, 2021).
Cytotoxic Activity for Cancer Research
Compounds related to 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For example, novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines showed significant cytotoxic activity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines, with certain compounds exhibiting IC50 values as low as 1.33 μM. These findings suggest potential therapeutic applications in cancer treatment (Toan, Thanh, Truong, & Van, 2020).
Antimalarial Activity
Research on derivatives of 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride has led to the development of compounds with significant antimalarial activity. A study on a series of related compounds demonstrated excellent activity against resistant strains of Plasmodium berghei in mice, as well as activity in primate models. These findings highlight the potential of these compounds in the development of new antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Corrosion Inhibition
In the context of industrial applications, derivatives of 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride have been evaluated for their corrosion inhibition properties. For example, compounds such as 2-Methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one showed promising results in inhibiting corrosion on mild steel in hydrochloric acid solutions. These studies suggest potential applications in protecting industrial materials from corrosion (Kadhim, Al-Okbi, Jamil, Qussay, Al-amiery, Gaaz, Kadhum, Mohamad, & Nassir, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-aminoethyl)-6-methyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8-2-3-11-10(6-8)7-9(4-5-13)12(15)14-11;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAGZVUBWCWXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2987063.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987064.png)
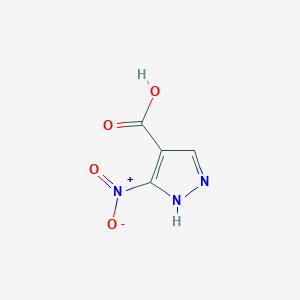

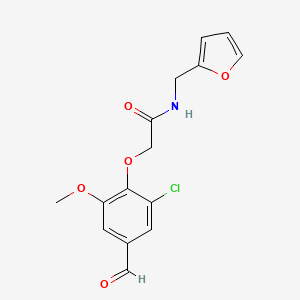
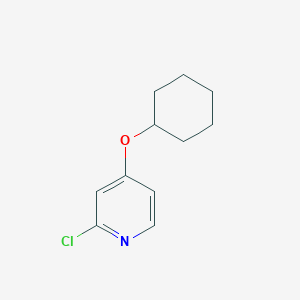
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)
![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)
![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)
![2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2987078.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2987079.png)
